Cas no 370844-48-7 (2-benzoyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinolin-3-amine)

2-Benzoyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine is a heterocyclic compound featuring a fused thienoquinoline core with benzoyl and thiophene substituents. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of the amine group enhances its reactivity, enabling further functionalization for targeted applications. The thiophene and benzoyl moieties may contribute to π-stacking interactions, improving binding affinity in ligand-receptor studies. This compound is of interest in pharmaceutical research for its potential as a precursor in synthesizing novel therapeutic agents, particularly in areas requiring heterocyclic diversity. Its stability and synthetic versatility make it a valuable intermediate for exploratory chemistry.
2-benzoyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinolin-3-amine structure
370844-48-7 structure
Product Name:2-benzoyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinolin-3-amine
CAS No:370844-48-7
MF:C22H18N2OS2
MW:390.521122455597
CID:6263069
PubChem ID:1069962
Update Time:2025-10-05

2-benzoyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinolin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 2-benzoyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinolin-3-amine
    • CCG-255735
    • SR-01000566363
    • [3-amino-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](phenyl)methanone
    • 370844-48-7
    • SR-01000566363-1
    • Oprea1_484777
    • (3-amino-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-phenylmethanone
    • F0519-0004
    • (3-amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone
    • AKOS005624914
    • Inchi: 1S/C22H18N2OS2/c23-19-18-17(16-11-6-12-26-16)14-9-4-5-10-15(14)24-22(18)27-21(19)20(25)13-7-2-1-3-8-13/h1-3,6-8,11-12H,4-5,9-10,23H2
    • InChI Key: NEWBKHURAAPEKN-UHFFFAOYSA-N
    • SMILES: S1C(C(C2C=CC=CC=2)=O)=C(C2C1=NC1CCCCC=1C=2C1=CC=CS1)N

Computed Properties

  • Exact Mass: 390.08605555g/mol
  • Monoisotopic Mass: 390.08605555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 552
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.3
  • Topological Polar Surface Area: 113Ų

2-benzoyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinolin-3-amine Pricemore >>

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2-benzoyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinolin-3-amine Related Literature

Additional information on 2-benzoyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinolin-3-amine

Recent Advances in the Study of 2-Benzoyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine (CAS: 370844-48-7)

In recent years, the compound 2-benzoyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine (CAS: 370844-48-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thienoquinoline scaffold, has shown promising potential in various therapeutic applications, particularly in oncology and infectious diseases. The following research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential clinical applications.

The structural complexity of 2-benzoyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine, featuring a fused thiophene and quinoline ring system, has made it a subject of interest for medicinal chemists. Recent studies have focused on optimizing its synthesis to improve yield and purity, which are critical for further pharmacological evaluation. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound, ensuring its structural integrity and reproducibility.

One of the most notable findings in recent research is the compound's potent inhibitory activity against specific kinase targets implicated in cancer progression. In vitro studies have demonstrated that 2-benzoyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine effectively suppresses the proliferation of various cancer cell lines, including breast, lung, and colorectal carcinomas. Mechanistic studies suggest that the compound acts by disrupting key signaling pathways, such as the PI3K/AKT/mTOR axis, which are often dysregulated in malignant cells.

Beyond its anticancer properties, this compound has also shown promise as an antimicrobial agent. Preliminary investigations indicate that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Researchers hypothesize that the thiophene and quinoline moieties contribute to its ability to penetrate microbial cell membranes and interfere with essential enzymatic processes. These findings open new avenues for the development of novel antibiotics, particularly in the face of rising antimicrobial resistance.

Despite these encouraging results, challenges remain in translating the compound's preclinical success into clinical applications. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further pharmacokinetic and pharmacodynamic studies. Recent efforts have focused on derivatizing the core structure to enhance its drug-like properties while retaining its biological efficacy. Computational modeling and structure-activity relationship (SAR) studies are being leveraged to guide these modifications.

In conclusion, 2-benzoyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine represents a compelling candidate for further drug development. Its multifaceted biological activities, coupled with advances in synthetic and analytical methodologies, position it as a valuable tool for both basic research and therapeutic innovation. Continued interdisciplinary collaboration will be essential to fully unlock its potential and address the remaining hurdles in its path to clinical utility.

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